Benzoic acid,2-(1h-indol-3-ylcarbonyl)-
Description
Significance of Indole (B1671886) and Benzoic Acid Scaffolds in Contemporary Chemical Research
The indole nucleus and the benzoic acid scaffold are two of the most pervasive structural motifs in the landscape of modern chemical and pharmaceutical research. Their individual and combined significance stems from their presence in a vast array of natural products and synthetically developed therapeutic agents. nih.govnih.gov
Indole Scaffold: The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged heterocyclic structure in drug discovery. nih.govnih.gov It is a core component of many natural products, alkaloids, and pharmaceuticals, valued for its versatile biological activities. nih.govmdpi.com Researchers are continually exploring indole derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govmdpi.comnih.gov The structural versatility of the indole nucleus allows it to interact with numerous biological targets, such as enzymes and receptors, making it a cornerstone for designing new drugs. mdpi.comaip.org Its ability to be readily functionalized at various positions enables the synthesis of large libraries of compounds for screening and the fine-tuning of pharmacological profiles. nih.govmdpi.com
Benzoic Acid Scaffold: Benzoic acid, the simplest aromatic carboxylic acid, was first isolated in the 16th century. preprints.orgwikipedia.org It and its derivatives are widely used as building blocks in the synthesis of a variety of biologically active molecules. nih.govpreprints.org The benzoic acid moiety is found in both natural products and synthetic drugs and is recognized for its contribution to compounds' pharmacological effects. nih.govpreprints.org Research has demonstrated that molecules containing a benzoic acid scaffold can possess significant anticancer, antimicrobial, and anti-inflammatory potential. nih.govnih.govnih.gov Its utility extends to its role as a key intermediate in the chemical synthesis of more complex active molecules and its application as a prodrug moiety to improve the properties of therapeutic agents. preprints.orgnih.gov
Historical Context and Evolution of Research on Indole-Benzoic Acid Derivatives
The journey of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the molecule from oxindole (B195798). nih.govpcbiochemres.com Initially of interest for its relation to the dye indigo, its significance grew in the 1930s with the discovery of the indole nucleus in essential biomolecules like tryptophan. pcbiochemres.com Benzoic acid's history is even longer, with its discovery dating back to the 16th century through the dry distillation of gum benzoin. wikipedia.org Its structure was later determined by Liebig and Wöhler, and its antifungal properties were identified in 1875, establishing its role as a preservative. wikipedia.org
The evolution of synthetic chemistry saw researchers begin to combine these well-established scaffolds to create hybrid molecules. The rationale for creating indole-benzoic acid derivatives is to merge the distinct properties of each fragment into a single molecule, a common strategy in modern drug design. nih.govnih.gov Early research often involved straightforward synthetic preparations to explore the fundamental chemical and biological nature of these conjugates. Over time, this has evolved into a more target-oriented approach, where indole-benzoic acid derivatives are rationally designed and synthesized to interact with specific biological targets implicated in disease. nih.govnih.gov For instance, research has shifted from broad screening to designing specific derivatives as enzyme inhibitors or receptor modulators, such as in the development of potential treatments for castration-resistant prostate cancer by targeting the enzyme AKR1C3. nih.gov
Overview of Research Trajectories for Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- and Structurally Related Analogs
Direct and extensive research specifically on Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- is not widely documented in publicly available literature. However, research into structurally related analogs provides insight into the scientific interest in this molecular architecture. The primary research trajectories involve synthetic methodology development and the exploration of biological activities, particularly in oncology and infectious diseases.
Key research findings for related compounds include:
Synthesis and Anticancer Activity: A study focused on novel indole derivatives containing a benzoic acid group identified potent inhibitors of the enzyme aldo-keto reductase 1C3 (AKR1C3), which is a target in castration-resistant prostate cancer. nih.gov Specifically, the compound 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid showed significant inhibitory effects in both enzymatic and cell-based assays. nih.gov This highlights a trajectory where the indole and benzoic acid moieties are functionalized to optimize binding to a specific enzyme's active site.
Antimicrobial and Anticancer Screening: Research into 1-benzoyl-3-heterocyclic indole derivatives has explored their potential as antimicrobial and anticancer agents. researchgate.net In these studies, the indole nitrogen is acylated with a benzoyl group, and further heterocyclic moieties are introduced at the 3-position. This line of inquiry aims to discover compounds with broad biological activity through significant structural modification of the core indole scaffold. researchgate.net
Isomeric and Substituted Analogs: The investigation of isomers, such as 2-[(1H-Indol-3-ylcarbonyl)amino]benzoic acid, where the linkage is an amide rather than a ketone, has also been reported. immunomart.com Furthermore, analogs with substitutions on the core structure, like 2-((1-butyl-2-methyl-1H-indol-3-yl)carbonyl)benzoic acid, have been synthesized, indicating that researchers are exploring the structure-activity relationship by modifying both the indole and benzoic acid rings to modulate biological effects. uni.lu
These research avenues demonstrate that while the parent compound Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- may be a foundational structure, current research is heavily focused on its derivatives. The main goals are to synthesize novel analogs with tailored substitutions and to evaluate them against specific, well-defined biological targets to develop new therapeutic leads.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indole-3-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(11-6-1-2-7-12(11)16(19)20)13-9-17-14-8-4-3-5-10(13)14/h1-9,17H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTHYELPGWSIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of Benzoic Acid, 2 1h Indol 3 Ylcarbonyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- is expected to exhibit a series of distinct signals corresponding to the protons of the indole (B1671886) and benzoic acid moieties. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing nature of the carbonyl groups and the aromaticity of the ring systems play a significant role in determining the resonance frequencies.
The protons on the benzoic acid ring are anticipated to appear as a complex multiplet in the aromatic region, typically between δ 7.5 and 8.2 ppm. The protons of the indole ring would also resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift, likely above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. The proton at the C2 position of the indole ring is characteristically deshielded and would likely appear as a singlet or a narrow multiplet at a downfield region.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole N-H | > 11.0 | br s |
| Indole H-2 | 8.0 - 8.5 | s or m |
| Indole H-4 to H-7 | 7.0 - 7.8 | m |
| Benzoic Acid H-3' to H-6' | 7.5 - 8.2 | m |
| Carboxylic Acid O-H | > 12.0 | br s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Insights
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, distinct signals are expected for each unique carbon atom. The carbonyl carbons of the ketone and the carboxylic acid are the most deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 165-195 ppm. The aromatic carbons of both the indole and benzoic acid rings would resonate between δ 110 and 140 ppm. The specific chemical shifts would be influenced by the substitution pattern and the electronic effects of the carbonyl group.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 185 - 195 |
| C=O (Carboxylic Acid) | 165 - 175 |
| Indole C2 | 135 - 140 |
| Indole C3 | 115 - 120 |
| Indole C3a | 125 - 130 |
| Indole C4-C7 | 110 - 130 |
| Indole C7a | 135 - 140 |
| Benzoic Acid C1' | 130 - 135 |
| Benzoic Acid C2' | 135 - 140 |
| Benzoic Acid C3'-C6' | 125 - 135 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of the protons on the benzoic acid ring and the protons on the indole ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbons that bear protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-. This measurement, with high mass accuracy, allows for the unambiguous determination of the elemental composition of the molecule. For the molecular formula C₁₆H₁₁NO₃, the expected exact mass would be calculated and compared to the experimentally observed value. This confirmation is a critical step in the identification of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Connectivity
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-) and the analysis of the resulting product ions. The fragmentation pattern provides valuable insights into the structure and connectivity of the molecule.
Common fragmentation pathways for indole derivatives often involve the cleavage of bonds adjacent to the indole ring. For the target molecule, characteristic fragmentation would be expected to occur at the C-C bond between the indole ring and the carbonyl group, and at the C-C bond between the carbonyl group and the benzoic acid ring. The fragmentation of indole itself often leads to the formation of a characteristic ion at m/z 117. researchgate.net The analysis of these fragmentation patterns can help to piece together the different components of the molecule, providing strong evidence for the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Expected Infrared (IR) Absorption Bands: The IR spectrum is anticipated to show characteristic absorptions for the carboxylic acid, ketone, indole, and aromatic rings.
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |
| Ketone | C=O stretch | 1680-1660 | Conjugation with both aromatic rings would lower the frequency compared to a simple alkyl ketone. |
| Carboxylic Acid | C=O stretch | 1710-1680 | This may overlap with the ketone C=O stretch. |
| Indole | N-H stretch | ~3400 | A relatively sharp peak is expected for the indole N-H group. |
| Aromatic Rings | C-H stretch | 3100-3000 | |
| Aromatic Rings | C=C stretch | 1600-1450 | A series of peaks is expected in this region. |
| Carboxylic Acid | C-O stretch | 1320-1210 | |
| Carboxylic Acid | O-H bend | ~920 (broad) |
Expected Raman Shifts: Raman spectroscopy would complement the IR data. The C=O stretching vibrations would also be prominent. Aromatic ring vibrations, particularly the ring breathing modes, are typically strong in Raman spectra.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- would be influenced by the π-systems of the benzene (B151609) and indole rings, as well as the carbonyl groups.
The electronic spectrum is expected to be complex due to the extended conjugation. The indole chromophore typically shows absorptions around 270-290 nm. Benzoic acid exhibits absorption maxima around 230 nm and 274 nm. chemicalbook.comorgsyn.orgrsc.org The conjugation of these two systems through the carbonyl group would likely result in a bathochromic (red) shift of the absorption bands to longer wavelengths, possibly extending into the near-UV or even the visible region. The electronic transitions would be primarily π → π* transitions associated with the aromatic systems and n → π* transitions associated with the carbonyl oxygen atoms.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A crystal structure of Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
In the solid state, it is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids. chemfaces.comaronis.ru The relative orientation of the indole and benzoic acid rings would be a key feature, influenced by steric hindrance and crystal packing forces. Without experimental data, the crystal system, space group, and unit cell dimensions remain unknown.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of a compound, which in turn validates its empirical and molecular formula. For Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, the molecular formula is C₁₆H₁₁NO₃.
The theoretical elemental composition would be:
Carbon (C): 72.45%
Hydrogen (H): 4.18%
Nitrogen (N): 5.28%
Oxygen (O): 18.09%
Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and identity of a synthesized sample.
Computational and Theoretical Investigations of Benzoic Acid, 2 1h Indol 3 Ylcarbonyl
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, a DFT analysis would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to optimize the molecular geometry.
This analysis would yield key insights into the molecule's stability and reactivity. Calculated parameters would include total energy, dipole moment, and the energies of molecular orbitals. Global reactivity descriptors, which are crucial for understanding chemical behavior, can be derived from these energies. These descriptors help in predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical Global Reactivity Descriptors Calculated by DFT
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |
Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data for Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-.
Ab Initio Methods for High-Accuracy Electronic Property Prediction
Ab initio methods, such as Hartree-Fock (HF) or more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are computationally intensive techniques that provide high-accuracy predictions of electronic properties without reliance on empirical parameters. For Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, these methods could be used to refine the geometric and electronic structures obtained from DFT calculations. They are particularly valuable for obtaining precise values for properties like ionization potential and electron affinity, which are fundamental to the molecule's chemical behavior.
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. An analysis of the FMOs for Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- would reveal the distribution of electron density and identify the most probable sites for nucleophilic and electrophilic attack.
The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. A visualization of these orbitals would likely show the HOMO density concentrated on the electron-rich indole (B1671886) ring, and the LUMO density distributed across the electron-withdrawing carbonyl and carboxylic acid groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's stability and reactivity.
Excited State Properties and Photophysical Behavior Modeling
Modeling the excited state properties is crucial for understanding a molecule's response to light, including its absorption and emission characteristics. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra and predicting the energies of electronic transitions.
For Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, such modeling could predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is vital for applications in materials science, such as in the design of fluorescent probes or organic light-emitting diodes (OLEDs).
Table 2: Hypothetical Photophysical Data Modeled by TD-DFT
| Parameter | Description |
| λabs (nm) | Wavelength of maximum light absorption. |
| Oscillator Strength (f) | The theoretical intensity of an electronic transition. |
| Major Transition | The primary orbitals involved in the electronic excitation (e.g., HOMO → LUMO). |
| λem (nm) | Wavelength of maximum fluorescence emission. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. |
Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data for Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-.
Molecular Modeling and Simulation
Molecular modeling techniques are used to study the physical movements and conformational preferences of molecules.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- possesses several rotatable bonds, particularly between the indole and benzoyl moieties and within the carboxylic acid group. A systematic scan of the potential energy surface (PES) by rotating these bonds would identify the most stable conformers (energy minima).
This analysis would reveal the preferred spatial arrangement of the indole ring relative to the benzoic acid ring and could identify any significant energy barriers to rotation. Understanding the conformational landscape is crucial as different conformers can exhibit different physical properties and biological activities.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations serve as a "computational microscope" to investigate the motion of atoms and molecules over time. For Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, MD simulations can elucidate its conformational flexibility, dynamic behavior, and the influence of surrounding solvent molecules.
Classical MD simulations can be employed to study the aggregation and dynamic properties of the molecule. Studies on benzoic acid itself have shown that it can form stable, hydrogen-bonded cyclic dimers in non-polar solvents and even in the gas phase. In aqueous solutions, the solvent environment significantly impacts its behavior, influencing solubility and aggregation. nih.govnih.gov MD simulations of Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- would explore the rotational freedom around the amide bond connecting the indole and benzoic acid moieties, as well as the flexibility of the entire structure.
The effect of the solvent is a critical aspect explored through MD. By simulating the compound in different solvent environments (e.g., water, ethanol, dimethyl sulfoxide), researchers can analyze how solute-solvent interactions affect the compound's conformation. For instance, simulations can reveal the formation and stability of hydrogen bonds between the compound's carboxyl and amide groups and the solvent molecules. This is vital for understanding its solubility and how it might behave in a biological medium. Research on similar molecules has demonstrated that solvent properties like polarity and viscosity have a synergistic effect on solubility. researchgate.net Confinement within nano-scale environments, such as the binding pocket of a protein, can also be simulated, revealing how restricted movement impacts the liquid's collective dynamics and may induce transitions to different density states. nih.gov
Statistical Thermodynamics for Temperature-Dependent Properties
Statistical thermodynamics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of a system. By applying its principles, the temperature-dependent properties of Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- can be predicted and understood.
The solubility of a compound is a key temperature-dependent property. Experimental and theoretical studies on benzoic acid and its derivatives show that solubility generally increases with a rise in temperature in both aqueous and mixed-solvent systems. researchgate.netresearchgate.net For Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, thermodynamic models like the modified Apelblat equation and the λh equation can be used to correlate experimental solubility data with temperature. researchgate.netresearchgate.net
Thermodynamic properties of the dissolution process, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of mixing, can be calculated. researchgate.netresearchgate.net A negative ΔG indicates a spontaneous dissolution process. By analyzing these parameters, it can be determined whether the process is enthalpy-driven or entropy-driven. researchgate.net Furthermore, spectroscopic techniques combined with theoretical calculations can investigate how temperature affects the molecule's vibrational modes. Studies on benzoic acid have used Fourier-transform infrared (FTIR) spectroscopy across a wide temperature range to observe shifts in absorption peaks, which can be attributed to structural transitions and changes in intermolecular interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com
Development of Predictive Models for Analog Design
QSAR models are instrumental in the rational design of new analogs of Benzoic acid, 2-(1H-indol-3-ylcarbonyl)- with potentially enhanced or specified biological activities. The process begins with a dataset of structurally related compounds, such as various indole or benzoylaminobenzoic acid derivatives, for which the biological activity (e.g., inhibitory concentration IC₅₀) has been experimentally determined. nih.govnih.gov
Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are then calculated for each compound. These can include electronic (e.g., partial charges), hydrophobic (e.g., LogP), steric (e.g., molar refractivity), and topological indices. researchgate.netnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that correlates these descriptors with the observed activity. researchgate.netsemanticscholar.org
For example, QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity increases with higher hydrophobicity, molar refractivity, and the presence of hydroxyl groups. nih.gov Similarly, studies on indole derivatives have identified various topological and physicochemical descriptors that contribute to activities like COX-2 inhibition or antioxidant potential. ijpsr.comnih.gov These models can then be used to predict the activity of newly designed, not-yet-synthesized analogs, guiding synthetic efforts toward more promising candidates and reducing the need for extensive experimental screening. researchgate.netmdpi.com
Statistical Validation of QSAR Models
The reliability and predictive power of a QSAR model must be rigorously validated. Validation is performed using several statistical metrics to ensure the model is robust and not a result of chance correlation. nih.gov
Internal validation techniques assess the stability of the model. A common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. ijpsr.commdpi.com
External validation is the most critical test of a model's predictive power. The model, built using a "training set" of compounds, is used to predict the activity of an independent "test set" of compounds that were not used in its development. The predictive ability is often measured by the predicted R² (pred_r² or r²_ext). A high value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds. ijpsr.commdpi.com
Other important statistical parameters include the coefficient of determination (R²), which measures the goodness of fit for the training set, and the root mean square error (RMSE). mdpi.com It is also crucial to define the model's Applicability Domain (AD), which specifies the chemical space in which the model can make reliable predictions. mdpi.com
Table 1: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Reference |
| R² | Coefficient of determination (goodness of fit for the training set). | > 0.6 | ijpsr.com |
| q² | Cross-validated R² (internal validation, robustness). | > 0.5 | mdpi.com |
| pred_r² (r²_ext) | Predictive R² for the external test set (predictive power). | > 0.6 | ijpsr.commdpi.com |
| RMSE | Root Mean Square Error (the standard deviation of the residuals). | As low as possible | mdpi.com |
Molecular Docking and Ligand-Macromolecule Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. semanticscholar.org
Prediction of Binding Modes and Affinities with Biological Targets
For Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, molecular docking can predict how it interacts with various biological targets, such as enzymes or receptors, providing critical insights into its potential mechanism of action. The process involves generating multiple possible binding poses of the ligand within the active site of the protein and then using a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net
Docking studies on structurally related compounds provide a strong basis for predicting these interactions. For instance, studies on 2,5-substituted benzoic acid inhibitors targeting the anti-apoptotic protein Mcl-1 revealed a crucial interaction where the ligand's carboxyl group forms a strong hydrogen bond with an arginine residue (Arg263) in the protein's binding site. nih.gov The aromatic scaffold of the benzoic acid is often positioned within hydrophobic pockets. nih.gov
Similarly, the indole moiety is known to participate in various interactions. Docking studies of indole derivatives have shown hydrogen bonding and hydrophobic interactions with key residues in the active sites of targets like neuraminidase and cytochrome c peroxidase. semanticscholar.orgnih.gov Therefore, it is predictable that for Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-, the benzoic acid portion would act as an anchor, likely forming hydrogen bonds via its carboxyl group, while the indole group would occupy an adjacent pocket, forming hydrophobic and potentially hydrogen or pi-stacking interactions. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative estimate of how strongly the compound might bind to the target, which is often correlated with its biological activity. researchgate.netresearchgate.net
Table 2: Examples of Molecular Docking Studies on Related Scaffolds
| Ligand Type | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| Benzoic Acid Derivative | Carbonic Anhydrase (3FFP) | Not specified | - | researchgate.net |
| Benzoic Acid Derivative | SARS-CoV-2 Main Protease | CYS145, HIS41, GLU166 | Not specified | nih.gov |
| Indole Derivative | Neuraminidase (NA) Receptor | ARG118, ASP151, ARG293 | Not specified | semanticscholar.org |
| 2-(oxalylamino) benzoic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Tyr46, Phe182 | - | researchgate.net |
| Substituted Benzoic Acid | Mcl-1 | Arg263 | Kᵢ = 73 nM (for compound 23) | nih.gov |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the key intermolecular interactions between a ligand and its target protein. For derivatives of benzoic acid, these investigations frequently highlight the critical role of the carboxyl group in forming strong hydrogen bonds with specific amino acid residues in the binding pocket.
In studies on 2,5-substituted benzoic acid inhibitors of the anti-apoptotic protein Mcl-1, a recurring and crucial interaction is an anchoring hydrogen bond between the carboxyl group of the benzoic acid scaffold and an arginine residue (Arg263) in the protein's binding groove. nih.gov This type of interaction often mimics the binding of natural protein partners. nih.gov Similarly, in docking studies of benzoic acid derivatives with other proteins like trans-sialidase, the carboxylate group is observed to form hydrogen bonds with arginine residues (Arg314 and Arg245) in the active site. mdpi.com
Beyond hydrogen bonding, hydrophobic interactions play a significant role in the binding affinity and specificity of these compounds. Aromatic rings, such as the benzene (B151609) and indole moieties in "Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-", typically engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the protein's binding pockets. nih.gov For example, in the case of Mcl-1 inhibitors, substituents on the benzoic acid ring are shown to occupy hydrophobic pockets (p1 and p2), interacting with residues such as Leu267, Val253, and Leu235. nih.gov The nature and size of these substituents can influence the binding mode and the specific hydrophobic contacts that are formed. nih.gov
Theoretical methods like Density Functional Theory (DFT) can be employed to analyze the molecular electrostatic potential (MEP), which helps in identifying regions of the molecule that are likely to participate in electrostatic interactions. niscpr.res.inresearchgate.net
Table 1: Representative Intermolecular Interactions for Benzoic Acid Derivatives
| Interaction Type | Ligand Functional Group | Interacting Protein Residue (Example) | Reference |
| Hydrogen Bond | Carboxyl Group | Arginine (Arg) | nih.govmdpi.com |
| Hydrophobic Interaction | Aromatic Ring | Leucine (Leu), Valine (Val) | nih.gov |
| Electrostatic Interaction | Electron-rich/deficient regions | Polar/Charged Residues | niscpr.res.inresearchgate.net |
Protein-Ligand Interaction Profiling and Visualization
The comprehensive analysis of protein-ligand interactions is a cornerstone of structure-based drug design. Specialized software is used to profile and visualize the binding mode of a ligand within a protein's active site, providing a detailed, atom-level view of all non-covalent interactions.
Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize a range of interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking, and π-cation interactions. nih.gov The output is often presented as 2D diagrams and 3D structural representations, which are invaluable for understanding the molecular basis of binding. researchgate.net
For instance, in the analysis of a benzoic acid derivative targeting carbonic anhydrase II, molecular docking results are visualized to show the specific hydrogen bonds and hydrophobic contacts between the inhibitor and the amino acid residues of the binding site. researchgate.net These visualizations can reveal the orientation of the ligand in the active site and highlight which parts of the molecule are most critical for binding. nih.gov
In a typical protein-ligand interaction profile for a compound like "Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-", one would expect to see the indole and benzene rings nestled in hydrophobic pockets, with the carbonyl and carboxyl groups forming key hydrogen bonds with polar or charged residues. The amide linker would also likely contribute to the network of hydrogen bonds.
Table 2: Example of a Protein-Ligand Interaction Profile for a Benzoic Acid Derivative
| Ligand | Target Protein | Key Interacting Residues | Interaction Types Observed | Visualization Tools | Reference |
| 2,5-substituted benzoic acid | Mcl-1 | Arg263, Leu267, Val253 | Hydrogen Bond, Hydrophobic Interactions | Molecular Docking Software, PyMOL | nih.gov |
| Benzoic acid derivative | Carbonic Anhydrase II | Not specified | Hydrogen Bond, Hydrophobic Contacts, Electrostatic | Discovery Studio Visualizer | researchgate.net |
| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Cys145, Gly143, His41, His164, Glu166 | Hydrogen Bonds | Not specified | nih.gov |
While the specific data for "Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-" remains elusive, the established methodologies and findings for related compounds provide a robust framework for predicting its likely binding behavior and the types of interactions that would be critical for its biological activity.
Mechanistic Studies of Molecular Interactions and Structure Activity Relationships in Vitro/in Silico Emphasis
Investigation of Molecular Targets and Pathways
The biological activity of a compound is dictated by its interactions with specific molecular targets. For derivatives sharing the core structure of Benzoic acid, 2-(1h-indol-3-ylcarbonyl)-, research points toward several key pathways and target classes.
Indoleamine 2,3-dioxygenase-1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the initial, rate-limiting step in tryptophan metabolism. nih.gov Its overexpression in tumor microenvironments leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites. nih.govmdpi.com Consequently, IDO1 is a significant target in cancer immunotherapy. rsc.org Inhibitors of IDO1 often work by interacting with the heme cofactor in the enzyme's active site. nih.gov While direct studies on Benzoic acid, 2-(1h-indol-3-ylcarbonyl)- as an IDO1 inhibitor are not extensively documented, related scaffolds provide mechanistic insights. For instance, many IDO1 inhibitors feature an ortho-quinone pharmacophore, which is key to their activity. mdpi.com The design of dual IDO1 and histone deacetylase (HDAC) inhibitors has shown that a heme-binding scaffold can be linked to other functional groups to achieve multi-target activity. nih.gov
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation and survival of cancer cells. nih.gov The indole (B1671886) nucleus is a component of several EGFR inhibitors. nih.gov For example, novel benzofuran-indole hybrids have been identified as potent and selective EGFR inhibitors. Research has also shown that indole-based compounds can act as dual inhibitors of EGFR and other kinases like VEGFR-2. nih.gov The mechanism typically involves binding to the ATP-binding site in the kinase domain, preventing EGFR's activation and downstream signaling. In silico docking studies of related 3-substituted oxindole (B195798) derivatives have confirmed their potential to bind within the ATP-binding site of EGFR. nih.gov
The indole and benzoic acid motifs are prevalent in molecules that interact with a range of receptors.
Aryl Hydrocarbon Receptor (AhR): Indole-3-carbinol (I3C), a related indole-containing natural product, is a known ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govmdpi.com Activation of AhR by I3C can trigger the degradation of the Estrogen Receptor α (ERα) protein, a key target in breast cancer therapy. nih.gov This interaction initiates a cascade involving E3 ligase-mediated ubiquitination and subsequent proteasomal degradation of the receptor. nih.gov
Androgen Receptor (AR): In the context of prostate cancer, the androgen receptor is a critical therapeutic target. A library of 1H-indole-2-carboxamides, which share the indole core, were discovered as inhibitors of the AR binding function 3 (BF3), an allosteric site. nih.govacs.orgresearchgate.net Targeting this allosteric site represents a strategy to overcome resistance to traditional anti-androgens that target the ligand-binding domain. nih.govresearchgate.net
Other Receptors: Benzoic acid derivatives have been investigated for their activity on various other receptors. For instance, structure-activity relationship (SAR) studies suggest that certain substitutions can confer activity at G-protein coupled receptors (GPCRs) or ion channels. pharmacy180.com
While the primary targets for many indole-benzoic acid derivatives are proteins, some related scaffolds have shown interactions with nucleic acids. For instance, in the development of HIV-1 integrase inhibitors, indole-2-carboxylic acid derivatives were designed where a halogenated benzene (B151609) ring, attached to the core, was shown in binding models to engage in π–π stacking interactions with viral DNA. nih.gov This interaction helps to anchor the inhibitor within the enzyme's active site where it chelates essential magnesium ions. nih.gov However, direct studies detailing the interaction of Benzoic acid, 2-(1h-indol-3-ylcarbonyl)- with DNA or RNA are limited, suggesting this may not be its primary mechanism of action or is an area requiring further investigation.
Modulating protein-protein interactions (PPIs) is a challenging but increasingly important therapeutic strategy. The 2-substituted benzoic acid scaffold has proven to be effective in this arena.
Notably, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are part of the Bcl-2 family, which governs the intrinsic apoptotic pathway. The inhibitors function as "BH3 mimetics," binding to a hydrophobic groove on Mcl-1/Bfl-1 that normally engages pro-apoptotic BH3-only proteins. At a molecular level, the carboxyl group of the benzoic acid is crucial, forming a conserved hydrogen bond with an arginine residue (Arg263 in Mcl-1), mimicking a key interaction of natural BH3 proteins. nih.gov The rest of the molecule, including the substituent at the 2-position, occupies adjacent hydrophobic pockets, demonstrating how the core scaffold can be adapted to disrupt specific PPIs. nih.gov
Structure-Activity Relationship (SAR) from a Mechanistic Perspective
Structure-activity relationship (SAR) studies analyze how chemical modifications to a core scaffold affect its biological activity, providing a map of the molecular features required for target engagement.
For scaffolds related to Benzoic acid, 2-(1h-indol-3-ylcarbonyl)-, several key SAR trends have been elucidated. In the context of Mcl-1/Bfl-1 PPI inhibition, SAR studies of 2,5-substituted benzoic acids revealed critical insights. nih.gov Deletion of a phenethylthio group at the 5-position resulted in a dramatic loss of binding affinity (over 30-fold for Mcl-1 and 60-fold for Bfl-1), indicating this group makes a significant contribution to potency, likely by occupying a key hydrophobic pocket. nih.gov The substituent at the 2-position was also shown to be critical for orienting the molecule within the binding site. nih.gov
| Compound | R1 Substituent (5-position) | R2 Substituent (2-position) | Mcl-1 Ki (μM) | Bfl-1 Ki (μM) |
|---|---|---|---|---|
| Analog 1 | -H | -SO2Ph | >100 | >100 |
| Analog 2 | -S(CH2)2Ph | -SO2Ph | 1.7 ± 0.5 | 1.7 ± 0.3 |
| Analog 3 | -S(CH2)2Ph | -SO2(Thiophene) | 1.5 ± 0.2 | 3.8 ± 0.8 |
Similarly, SAR studies of benzoic acid derivatives as local anesthetics highlight the importance of electronic properties. pharmacy180.comyoutube.com Electron-donating groups on the aryl ring, which increase the electron density of the carbonyl oxygen, tend to enhance activity. pharmacy180.comyoutube.com This suggests that the electrostatic potential of the core scaffold is a key determinant of its interaction with receptor proteins.
A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. nih.gov Based on mechanistic and SAR studies of Benzoic acid, 2-(1h-indol-3-ylcarbonyl)- and related analogs, several key pharmacophoric features can be identified:
Aromatic/Hydrophobic Core: The planar benzene ring serves as a central scaffold, facilitating hydrophobic and π-stacking interactions within target binding sites. iomcworld.comresearchgate.net This is a common feature in inhibitors of enzymes and modulators of PPIs. nih.gov
Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a critical feature, often acting as a key hydrogen bonding partner. nih.gov In Mcl-1 inhibitors, it forms a salt bridge with a conserved arginine residue. nih.gov Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile interaction point.
Linker and Vectorial Orientation: The group at the 2-position of the benzoic acid (the indol-3-ylcarbonyl moiety) acts as a large, hydrophobic substituent that occupies a specific pocket in the target protein. The ketone linker provides a specific geometry and electronic character. The orientation of this group is crucial; studies on Mcl-1 inhibitors show that different substituents can cause the entire molecule to adopt a "flipped" binding mode. nih.gov
The Indole Moiety: The indole ring itself contributes significant hydrophobic surface area and contains a hydrogen bond donor (the N-H group), offering additional points for specific interactions with target proteins. nih.gov
These features collectively define the potential of this scaffold to bind to diverse biological targets, with modifications to any of these points allowing for the fine-tuning of potency and selectivity.
Impact of Substituent Electronic and Steric Effects on Binding and Activity
The binding affinity and biological activity of benzoic acid derivatives are significantly influenced by the electronic and steric nature of their substituents. For "Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-", the indol-3-ylcarbonyl group is in the ortho position relative to the carboxylic acid function.
Electronic Effects: The electronic properties of substituents on the benzoic acid ring are known to be a critical determinant of their interaction with biological targets. In many cases, a good correlation exists between the binding constants of meta- and para-monosubstituted benzoic acids and their Hammett constants, which quantify the electron-donating or electron-withdrawing nature of the substituent. Electron-withdrawing groups can enhance the acidity of the carboxylic acid and may influence interactions with receptor sites. For instance, in studies on 3- and 4-substituted benzoic acids, conjugation activity was found to increase with a decrease in the energy of the lowest unoccupied molecular orbital (LUMO).
Steric Effects: The ortho position of the indol-3-ylcarbonyl group introduces significant steric considerations. Ortho-substituents can directly interact with the functional group of the benzoic acid, a phenomenon often referred to as the "ortho effect". This can lead to conformational restrictions and influence how the molecule fits into a binding pocket. The behavior of ortho-substituted benzoic acids often cannot be reliably predicted by Hammett constants alone due to these steric influences. In a study on substituted benzoic acids binding to bovine serum albumin, the interactions involving ortho-substituted derivatives were found to be heavily influenced by the steric effects of the substituents.
Interactive Data Table: General Substituent Effects on Benzoic Acid Derivatives
| Substituent Position | Dominant Effect | Impact on Acidity/Binding | Reference |
| Meta | Inductive/Electronic | Generally predictable by Hammett constants | |
| Para | Inductive/Electronic | Generally predictable by Hammett constants | |
| Ortho | Steric and Electronic | Complex; often deviates from simple electronic predictions due to direct interactions with the carboxyl group |
Allosteric and Orthosteric Binding Site Characterization
The concepts of orthosteric and allosteric binding are fundamental in pharmacology. Orthosteric ligands bind to the same site as the endogenous substrate or agonist, while allosteric modulators bind to a distinct site, influencing the receptor's function in a different manner.
There is no specific information in the reviewed literature that characterizes the binding of "Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-" to a particular allosteric or orthosteric site. However, in silico docking studies on other benzoic acid derivatives have been used to predict their binding modes. For example, in studies of 5-acetamido-2-hydroxy benzoic acid derivatives targeting the COX-2 enzyme, specific hydrogen bonding and hydrophobic interactions within the active site were identified. These studies revealed that the carboxylate group could form key interactions with residues like Ser530 and Tyr385 in the COX-2 active site. It can be hypothesized that the indole and benzoic acid moieties of "Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-" would similarly engage in hydrogen bonding and hydrophobic interactions within a target binding pocket.
Kinetic Analysis of Molecular Binding Events
Detailed kinetic analysis, providing association (k_on) and dissociation (k_off) rates for the binding of "Benzoic acid, 2-(1H-indol-3-ylcarbonyl)-" to a specific biological target, is not available in the current body of scientific literature. Such studies are crucial for understanding the dynamics of the ligand-receptor interaction and the duration of the biological effect.
Advanced Research Applications and Future Directions for Indole Benzoic Acid Conjugates
Rational Design and Optimization of Novel Indole-Benzoic Acid Conjugates
The rational design of novel indole-benzoic acid conjugates is a cornerstone of modern medicinal chemistry, aiming to enhance therapeutic efficacy through targeted molecular modifications. researchgate.netresearchgate.net This approach moves beyond serendipitous discovery, employing a multi-target design concept to create compounds with improved biological activity profiles. researchgate.net Researchers focus on structure-activity relationships (SAR) to understand how specific chemical modifications influence a compound's interaction with its biological target.
For instance, in the development of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors for anti-inflammatory applications, a series of 2-(indole arylamide) benzoic acid analogs were synthesized and evaluated. researchgate.net Docking studies revealed that specific analogs, such as compounds 7f and 7n from the study, exhibited stronger interactions with key residues in the active sites of COX-1 and COX-2 compared to established drugs like celecoxib. researchgate.net This was consistent with their observed biological activity. researchgate.net
Key optimization strategies include:
Substitution on the Indole (B1671886) Ring: The nature and position of substituents on the indole nucleus can dramatically alter biological activity. For example, the presence of a 1-methyl group on certain indole derivatives rendered them inactive as benzodiazepine (B76468) receptor (BzR) ligands, suggesting the indole N-H group is crucial for hydrogen bonding with the receptor. nih.gov Conversely, in other series, substitutions at the 5-position with electron-withdrawing groups like -Cl or -NO2 led to distinct SAR profiles compared to derivatives with hydrogen at the same position. nih.gov
Modification of the Benzoic Acid Moiety: The carboxylic acid group is a key feature, often anchoring the molecule to its target site. researchgate.net In the design of aldo-keto reductase 1C3 (AKR1C3) inhibitors, derivatives containing a benzoic acid group were explored. researchgate.netnih.gov The conversion of the carboxylic acid to a hydroxamic acid in some analogs was also investigated to probe different binding interactions. nih.gov
A study on novel indole-3-carboxylic acid derivatives as angiotensin II receptor 1 (AT1) antagonists demonstrated the success of this rational approach. The designed compounds showed high nanomolar affinity for the AT1 receptor, comparable to the pharmaceutical losartan. nih.gov In vivo studies in spontaneously hypertensive rats confirmed their ability to lower blood pressure effectively upon oral administration. nih.gov
Table 1: Examples of Rationally Designed Indole-Benzoic Acid Analogs and their Biological Targets
| Compound/Series | Target(s) | Key Design Feature | Observed Activity | Reference |
| 2-(Indole arylamide) benzoic acid analogs | COX-2 / 5-LOX | Arylamide linkage | Dual inhibition, with compound 7n showing high COX-2 selectivity. | researchgate.net |
| Indole derivatives with benzoic acid group | AKR1C3 | Phenyl ring substitutions | Compound 3e showed potent inhibition of AKR1C3 (IC50 = 0.26 µM). | nih.govresearchgate.net |
| Indole-3-carboxylic acid derivatives | Angiotensin II Receptor 1 (AT1) | Specific substitution patterns | High nanomolar affinity and significant antihypertensive effect in vivo. | nih.gov |
| N-(indol-3-ylglyoxylyl)-β-arylethylamines | Benzodiazepine Receptor (BzR) | Varied aryl side chains | Ki values in the nanomolar range, highlighting the importance of the indole N-H. | nih.gov |
Development as Molecular Probes and Chemical Tools for Biological Pathway Elucidation
The intrinsic fluorescence of the indole scaffold makes it an excellent platform for the design of molecular probes and chemical tools. rsc.orgresearchgate.net These probes are invaluable for visualizing and studying complex biological processes, such as ion transport, enzyme activity, and molecular recognition events within living cells and organisms. rsc.org By conjugating the indole-benzoic acid core with other functional groups, researchers can create sensors that exhibit a measurable change in their optical properties (e.g., fluorescence intensity or color) upon interaction with a specific analyte or biological target. rsc.orgresearchgate.net
Indole-based fluorescent chemosensors often contain heteroatoms like nitrogen, oxygen, or sulfur, which act as binding sites for cations, anions, or neutral molecules. rsc.org The binding event alters the electronic structure of the probe, leading to a "turn-on" or "turn-off" fluorescence response. researchgate.net This allows for the sensitive and selective detection of various species in biological, environmental, and agricultural samples. rsc.org
For example, fluorescent probes have been designed for:
Detecting Metal Ions: A probe synthesized from 2-aminoanthracene (B165279) and Indole-5-carboxaldehyde demonstrated high sensitivity and selectivity for chromium(III) ions, with a low detection limit of 0.2 µM. researchgate.net
Sensing Anions: A cyanoacetyl indole derivative was developed as a selective fluorescent probe for hydrogen phosphate (B84403) (HPO4²⁻), with other common anions causing minimal interference. researchgate.net
Imaging Cellular Components: By functionalizing the indole ring, probes can be designed to target specific organelles. An indole-arylphosphine probe with long-wavelength emission was created for the direct detection of S-nitrosylation within the mitochondria of living cells, providing a powerful tool to study this important post-translational modification. researchgate.net
Furthermore, indole-benzoic acid derivatives can be modified to serve as labels for biomolecules like DNA. Benzo[a]phenoxazinium dyes, which share structural similarities, have been shown to interact with DNA through intercalation and have been successfully used to label migrating DNA in gel electrophoresis assays. nih.gov This highlights the potential for developing indole-benzoic acid-based DNA probes for various molecular biology applications.
Strategies for Enhancing Molecular Selectivity and Potency through Structural Refinement
Achieving high potency and selectivity is a primary goal in drug discovery to maximize therapeutic effects while minimizing off-target interactions and potential side effects. For indole-benzoic acid conjugates, structural refinement is the key strategy to achieve this. This involves making precise, iterative modifications to the molecular structure based on detailed structure-activity relationship (SAR) studies. nih.govresearchgate.netresearchgate.net
One of the most powerful techniques in structural refinement is bioisosteric replacement . openaccessjournals.comdrughunter.com This medicinal chemistry strategy involves substituting a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. openaccessjournals.comdrughunter.com For the carboxylic acid moiety of the benzoic acid portion, common bioisosteres include tetrazoles, hydroxamic acids, and other acidic heterocycles. openaccessjournals.com The replacement of a carboxylic acid with a tetrazole ring, for example, was a key modification in the development of the blockbuster antihypertensive drug losartan, leading to a tenfold increase in potency and significantly improved oral bioavailability. drughunter.com
In the context of indole-benzoic acid derivatives, such strategies could involve:
Replacing the Benzoic Acid: Substituting the benzoic acid group with a bioisostere like a tetrazole or a different acidic heterocycle could alter pKa, improve metabolic stability, and enhance target binding affinity. openaccessjournals.comnih.gov
Modifying the Indole Core: The indole nucleus itself can be replaced by isosteres like benzofuran (B130515) or benzothiophene. nih.gov However, studies on benzodiazepine receptor ligands showed that replacing the indole's N-H group with an oxygen (benzofuran) or sulfur (benzothiophene) atom resulted in a significant loss of potency, underscoring the critical role of the N-H as a hydrogen bond donor for that specific target. nih.gov In contrast, a bioisosteric replacement approach on an indole scaffold led to the development of a potent and highly selective PI3Kδ inhibitor for potential acute myeloid leukemia (AML) treatment. nih.gov
Systematic Substitution Analysis: A divergent SAR is often observed where the effect of a substituent at one position depends on the nature of a substituent at another position. nih.gov For example, in one series of BzR ligands, affinity for 5-Chloro/Nitro derivatives was improved by hydroxyl/methoxy groups on a side chain, while affinity for 5-Hydrogen derivatives was increased by halogens on the same side chain. nih.gov Recognizing these interdependencies allows chemists to treat different substituted "families" of compounds as distinct classes, each with unique optimization pathways. nih.gov
Through these refinement strategies, researchers can systematically navigate chemical space to identify analogs with superior selectivity and potency, transforming promising hits into viable lead compounds.
Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in Compound Discovery
The discovery and optimization of novel compounds like indole-benzoic acid conjugates are increasingly being accelerated by the integration of computational tools, including cheminformatics, machine learning (ML), and artificial intelligence (AI). nih.gov These in-silico methods allow researchers to analyze vast datasets, predict compound properties, and prioritize synthetic efforts, making the drug discovery pipeline more efficient and cost-effective.
Computational approaches can be broadly categorized as:
Structure-Based Methods: These techniques utilize the three-dimensional structure of the biological target. Molecular docking, a prominent example, predicts how a ligand (e.g., an indole-benzoic acid derivative) binds to the active site of a protein. researchgate.net This helps in understanding binding modes, rationalizing observed SAR, and designing new analogs with improved affinity. Docking simulations were instrumental in supporting the enzymatic assay results for novel AKR1C3 inhibitors, showing that the most active compounds fit well into the binding site and formed strong interactions with key amino acid residues. researchgate.net
Ligand-Based Methods: When the target structure is unknown, these methods rely on the properties of known active compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, build mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs. ML algorithms, such as support vector machines, random forests, and neural networks, are particularly adept at building complex QSAR models. nih.gov
AI-Driven de novo Design: Advanced AI models can now generate entirely new molecular structures that are optimized for specific properties, such as high predicted affinity for a target and favorable drug-like characteristics. These generative models can explore a much larger chemical space than traditional virtual screening, suggesting novel indole-benzoic acid scaffolds that a human chemist might not have conceived.
These computational tools are not just for prediction but also for understanding complex phenomena like polypharmacology (a compound hitting multiple targets), which is crucial for both drug repositioning and designing multi-target therapies. nih.gov
Exploration of Novel Biological Activities Beyond Current Paradigms
The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide variety of biological targets, leading to a vast spectrum of pharmacological activities. nih.govijpsr.commdpi.com While indole-benzoic acid conjugates are often investigated for specific, pre-defined activities like anti-inflammatory or anticancer effects, there is immense potential in exploring their effects on novel biological pathways and therapeutic areas. ijpsr.comnih.govresearchgate.net
The indole nucleus is a key component in molecules with diverse biological functions, including:
Antiviral and Anti-HIV ijpsr.comresearchgate.net
Antimicrobial and Antifungal chula.ac.thresearchgate.net
Antidiabetic and Antihypertensive nih.govrjpn.org
Anticonvulsant and Neuroprotective ijpsr.commdpi.com
Antioxidant rjpn.org
A systematic approach to uncovering new activities for indole-benzoic acid conjugates involves high-throughput screening of compound libraries against a wide array of biological targets and cellular assays. For example, a study on indole derivatives containing a benzoic acid group initially designed as potential AKR1C3 inhibitors for prostate cancer also revealed their cytotoxic effects on cancer cell lines, indicating their potential as general antineoplastic agents. nih.gov
Furthermore, the structural similarity of the indole moiety to the amino acid tryptophan allows these compounds to interact with a multitude of proteins and enzymes. chula.ac.th Research has shown that indole derivatives can act as inhibitors of the B-cell lymphoma-2 (Bcl-2) protein family, which are key regulators of apoptosis (programmed cell death). nih.gov Since the upregulation of anti-apoptotic Bcl-2 proteins is a common mechanism for chemotherapy resistance in cancer, indole-based Bcl-2 inhibitors represent a promising strategy to enhance the efficacy of existing cancer treatments. nih.gov Exploring the potential of indole-benzoic acid conjugates as modulators of such fundamental cellular processes could open up entirely new therapeutic avenues.
Table 2: Diverse Biological Activities of Indole-Based Scaffolds
| Biological Activity | Example Target/Mechanism | Reference |
| Anticancer | Inhibition of AKR1C3, Bcl-2 modulation, Tubulin polymerization | mdpi.comnih.govnih.gov |
| Anti-inflammatory | Inhibition of COX/LOX enzymes | researchgate.net |
| Antihypertensive | Angiotensin II receptor (AT1) antagonism | nih.gov |
| Antimicrobial | Inhibition of DNA synthesis in bacteria | researchgate.net |
| Antiviral | Various mechanisms against different viruses | ijpsr.com |
| Neuroprotection | Reduction of oxidative stress, enhancement of long-term potentiation | mdpi.com |
Theoretical Frameworks for Predicting and Deconvoluting Polypharmacology
Polypharmacology, the ability of a single drug to interact with multiple biological targets, is a double-edged sword. It can be the source of unwanted side effects or the basis for superior therapeutic efficacy in complex, multifactorial diseases. nih.govacs.org Instead of being an accidental discovery, polypharmacology is now being intentionally designed into new chemical entities. acs.org Theoretical and computational frameworks are essential for both predicting the multi-target profile of compounds like indole-benzoic acid conjugates and for deconvoluting (identifying the specific targets responsible for) an observed biological effect. nih.gov
In-silico methods are at the forefront of this effort:
Predicting Target Profiles: Computational platforms can screen a compound against hundreds or thousands of known protein structures or pharmacophore models. This "target fishing" or "reverse docking" approach can generate a ranked list of potential biological targets for a given indole-benzoic acid analog. Structure-based methods, such as assessing binding site similarity between known targets, can also suggest potential off-target interactions. nih.gov
Network-Based Approaches: By analyzing similarities in gene expression profiles or side-effect profiles between a new compound and known drugs, it's possible to infer shared mechanisms of action and potential new applications (drug repositioning). nih.gov
Deconvoluting Biological Effects: When a compound shows a desirable effect in a cell-based assay, identifying the specific target or targets responsible can be challenging. Computational polypharmacology models can help prioritize which of the predicted targets are most likely contributing to the observed phenotype. This allows for more focused follow-up experiments to validate the mechanism of action.
For indole-benzoic acid conjugates, which are built from a privileged scaffold known for its promiscuity, understanding their polypharmacological profile is critical. nih.govijpsr.com A multi-target drug designed to inhibit both COX-2 and 5-LOX, for example, is a deliberate application of polypharmacology to achieve a broader anti-inflammatory effect. researchgate.net Theoretical frameworks allow chemists to rationally design such profiles, optimizing affinity for desired targets while minimizing interactions with targets known to cause adverse effects. acs.org
Scalable and Sustainable Synthetic Methodologies for Industrial Research Applications
The transition of a promising indole-benzoic acid conjugate from a laboratory-scale discovery to a compound available for extensive preclinical and clinical investigation requires the development of scalable and sustainable synthetic methodologies. The synthetic routes must be efficient, cost-effective, safe, and environmentally friendly ("green").
Traditional indole syntheses can sometimes involve harsh conditions or produce significant waste. Modern synthetic organic chemistry focuses on developing cleaner and more efficient routes. One area of intense research is the direct C-H functionalization of indoles. researchgate.net These methods avoid the need for pre-functionalizing the indole ring (e.g., halogenation or metallation), which often requires multiple steps and reagents.
Key strategies for sustainable synthesis include:
Catalysis: The use of transition-metal catalysts (e.g., based on nickel, copper, or palladium) can enable highly selective C-H activation and bond formation under milder conditions, increasing efficiency and reducing byproducts. researchgate.net For example, a nickel-catalyzed method has been reported for the C3-selective borylation of indoles, which installs a versatile chemical handle for further elaboration. researchgate.net
Benzoic Acid-Promoted Reactions: Interestingly, benzoic acid itself can act as a promoter or co-catalyst in certain reactions. One study demonstrated a benzoic acid-promoted C2-H borylation of indoles using pinacolborane, offering a metal-free approach to functionalizing the indole core. researchgate.net
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for industrial-scale synthesis. They provide better control over reaction parameters (temperature, pressure, mixing), improve safety, and can be more easily scaled up.
By focusing on these modern synthetic principles, chemists can develop robust and responsible manufacturing processes for promising indole-benzoic acid conjugates, ensuring a sufficient and sustainable supply for advanced research and potential therapeutic development.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Benzoic acid,2-(1H-indol-3-ylcarbonyl)-, and how can reaction efficiency be optimized?
- Methodology :
- Condensation Reactions : Utilize indole-3-carboxylic acid derivatives with benzoyl chloride under anhydrous conditions, employing catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Benzilic Acid Rearrangement : Adapt protocols for similar indole derivatives, where ketone intermediates undergo rearrangement in alkaline conditions to form the target structure .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) and thin-layer chromatography (TLC) to monitor reaction progress and isolate pure products .
Q. How can the crystal structure of Benzoic acid,2-(1H-indol-3-ylcarbonyl)- be resolved using X-ray crystallography?
- Methodology :
- Data Collection : Employ synchrotron radiation or high-resolution diffractometers to obtain intensity data.
- Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination, followed by refinement via SHELXL to model hydrogen bonding and torsional angles .
- Validation : Cross-check results with spectroscopic data (e.g., NMR, FTIR) to confirm molecular geometry and hydrogen-bonding networks.
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological activity of Benzoic acid,2-(1H-indol-3-ylcarbonyl)-?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes in fatty acid synthesis pathways) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor/donor counts to predict pharmacokinetic properties .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational flexibility.
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodology :
- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311++G** level) to identify discrepancies in tautomeric forms or stereochemistry.
- X-ray Refinement : Re-analyze crystallographic data using SHELXL to detect overlooked hydrogen bonds or disorder in the crystal lattice .
- Dynamic NMR : Perform variable-temperature NMR studies to probe conformational exchange that may explain anomalous signals.
Q. What in vitro models are suitable for assessing the metabolic stability of Benzoic acid,2-(1H-indol-3-ylcarbonyl)-?
- Methodology :
- Hepatocyte Assays : Incubate the compound with primary human hepatocytes and quantify metabolites via LC-MS/MS. Monitor cytochrome P450 (CYP) inhibition using isoform-specific probes.
- Microsomal Stability : Use liver microsomes (human or rodent) to measure intrinsic clearance and identify phase I/II metabolic pathways (e.g., hydroxylation, glucuronidation) .
- Reactive Metabolite Screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates.
Data Analysis and Interpretation
Q. How should researchers handle discrepancies in crystallographic and spectroscopic data for this compound?
- Methodology :
- Multi-Technique Integration : Validate hydrogen-bonding patterns via both X-ray (SHELXL-refined distances) and IR (stretching frequencies for carbonyl groups) .
- DFT Optimization : Compare optimized gas-phase geometries (B3LYP/def2-TZVP) with crystal structures to assess packing effects on bond angles and torsions.
- Dynamic Light Scattering (DLS) : Rule out aggregation in solution that may skew NMR or UV-Vis data.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
